molecular formula C17H26N2O2S B6436401 1-(cyclopropanesulfonyl)-4-[(2,5-dimethylphenyl)methyl]-1,4-diazepane CAS No. 2549056-06-4

1-(cyclopropanesulfonyl)-4-[(2,5-dimethylphenyl)methyl]-1,4-diazepane

Cat. No.: B6436401
CAS No.: 2549056-06-4
M. Wt: 322.5 g/mol
InChI Key: VNKYZFKDGKBVEV-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-4-[(2,5-dimethylphenyl)methyl]-1,4-diazepane is a complex organic compound that features a cyclopropane ring, a sulfonyl group, and a diazepane ring

Preparation Methods

The synthesis of 1-(cyclopropanesulfonyl)-4-[(2,5-dimethylphenyl)methyl]-1,4-diazepane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-(Cyclopropanesulfonyl)-4-[(2,5-dimethylphenyl)methyl]-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

1-(Cyclopropanesulfonyl)-4-[(2,5-dimethylphenyl)methyl]-1,4-diazepane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(cyclopropanesulfonyl)-4-[(2,5-dimethylphenyl)methyl]-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The diazepane ring may also interact with various receptors, modulating their function and leading to specific biological effects.

Comparison with Similar Compounds

1-(Cyclopropanesulfonyl)-4-[(2,5-dimethylphenyl)methyl]-1,4-diazepane can be compared with other similar compounds, such as:

    Cyclopropanesulfonyl derivatives: These compounds share the cyclopropanesulfonyl group but differ in their other substituents, leading to variations in their chemical and biological properties.

    Diazepane derivatives: Compounds with different substituents on the diazepane ring can exhibit different pharmacological activities and chemical reactivities.

    Phenylmethyl derivatives:

Properties

IUPAC Name

1-cyclopropylsulfonyl-4-[(2,5-dimethylphenyl)methyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2S/c1-14-4-5-15(2)16(12-14)13-18-8-3-9-19(11-10-18)22(20,21)17-6-7-17/h4-5,12,17H,3,6-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKYZFKDGKBVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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